molecular formula C15H12F2N4S B12153817 3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12153817
M. Wt: 318.3 g/mol
InChI Key: YTJOVBASYVDENH-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features fluorinated phenyl groups, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions using fluorinated benzene derivatives.

    Thioether Formation: The methylthio group is incorporated through a thiolation reaction, often using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl groups, potentially altering the compound’s biological activity.

    Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazoles: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core and fluorinated phenyl groups.

    Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular uptake.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with biological targets such as enzymes and receptors. The fluorinated phenyl groups enhance binding affinity and selectivity, while the triazole ring can interact with active sites through hydrogen bonding and π-π interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)urea
  • (2-Fluorophenyl)(3-(methylthio)phenyl)methanol

Uniqueness

Compared to similar compounds, 3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine stands out due to its dual fluorinated phenyl groups and triazole core. These features contribute to its enhanced stability, biological activity, and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H12F2N4S

Molecular Weight

318.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12F2N4S/c16-11-5-3-4-10(8-11)9-22-15-20-19-14(21(15)18)12-6-1-2-7-13(12)17/h1-8H,9,18H2

InChI Key

YTJOVBASYVDENH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F)F

Origin of Product

United States

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